Cas no 42580-60-9 (3,4-Methylenedioxy-4'-phenylchalcone)
3,4-Methylenedioxy-4'-phenylchalcone Chemical and Physical Properties
Names and Identifiers
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- (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{[1,1'-biphenyl]-4-yl}prop-2-en-1-one
- 3,4-METHYLENEDIOXY-4'-PHENYLCHALCONE
- 1-(Biphenyl-4-yl)-3-(1,3-benzodioxole-5-yl)-2-propene-1-one
- 3,4-Methylenedioxy-4'-phenylchalcone
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- MDL: MFCD00022996
- Inchi: 1S/C22H16O3/c23-20(12-6-16-7-13-21-22(14-16)25-15-24-21)19-10-8-18(9-11-19)17-4-2-1-3-5-17/h1-14H,15H2/b12-6+
- InChI Key: PQKKNZVPDKSGIX-WUXMJOGZSA-N
- SMILES: O1COC2C=CC(/C=C/C(C3C=CC(=CC=3)C3C=CC=CC=3)=O)=CC1=2
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 472
- XLogP3: 5.5
- Topological Polar Surface Area: 35.5
3,4-Methylenedioxy-4'-phenylchalcone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB422060-1 g |
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(4-phenylphenyl)prop-2-en-1-one |
42580-60-9 | 1g |
€339.20 | 2023-04-24 | ||
| abcr | AB422060-5 g |
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(4-phenylphenyl)prop-2-en-1-one |
42580-60-9 | 5g |
€658.70 | 2023-04-24 | ||
| abcr | AB422060-10 g |
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(4-phenylphenyl)prop-2-en-1-one |
42580-60-9 | 10g |
€786.50 | 2023-04-24 | ||
| abcr | AB422060-25 g |
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(4-phenylphenyl)prop-2-en-1-one |
42580-60-9 | 25g |
€1169.90 | 2023-04-24 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194533-2g |
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-{[1,1'-biphenyl]-4-yl}prop-2-en-1-one |
42580-60-9 | 98% | 2g |
¥6991.00 | 2024-05-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194533-10g |
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-{[1,1'-biphenyl]-4-yl}prop-2-en-1-one |
42580-60-9 | 98% | 10g |
¥9741.00 | 2024-05-14 | |
| abcr | AB422060-1g |
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(4-phenylphenyl)prop-2-en-1-one; . |
42580-60-9 | 1g |
€339.20 | 2025-04-18 | ||
| abcr | AB422060-5g |
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(4-phenylphenyl)prop-2-en-1-one; . |
42580-60-9 | 5g |
€658.70 | 2025-04-18 | ||
| abcr | AB422060-10g |
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(4-phenylphenyl)prop-2-en-1-one; . |
42580-60-9 | 10g |
€786.50 | 2025-04-18 | ||
| abcr | AB422060-25g |
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(4-phenylphenyl)prop-2-en-1-one; . |
42580-60-9 | 25g |
€1169.90 | 2025-04-18 |
3,4-Methylenedioxy-4'-phenylchalcone Suppliers
3,4-Methylenedioxy-4'-phenylchalcone Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
Additional information on 3,4-Methylenedioxy-4'-phenylchalcone
3,4-Methylenedioxy-4'-phenylchalcone: A Comprehensive Overview
3,4-Methylenedioxy-4'-phenylchalcone (CAS No. 42580-60-9) is a biologically active compound that has garnered significant attention in the fields of pharmacology and natural product research. This compound, belonging to the class of chalcones, is characterized by its unique structural features and diverse pharmacological properties. The methylenedioxy group attached to the aromatic ring contributes to its distinctive chemical profile, while the chalcone backbone provides a platform for various biological interactions.
Recent studies have highlighted the potential of 3,4-methylenedioxy-4'-phenylchalcone as a promising candidate in drug discovery. Researchers have explored its anti-inflammatory, antioxidant, and anticancer activities, making it a subject of interest for both academic and industrial research. The compound's ability to modulate key cellular pathways, such as the NF-kB pathway and reactive oxygen species (ROS) production, has been extensively documented in preclinical models.
The synthesis of 3,4-methylenedioxy-4'-phenylchalcone typically involves a combination of organic synthesis techniques, including Friedel-Crafts alkylation and Claisen-Schmidt condensation reactions. These methods allow for the precise construction of the chalcone skeleton and the incorporation of the methylenedioxy group. The compound's stability under various conditions has been evaluated, ensuring its suitability for both in vitro and in vivo studies.
In terms of biological activity, 3,4-methylenedioxy-4'-phenylchalcone has demonstrated potent antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. This makes it a potential candidate for combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Furthermore, its anti-inflammatory effects have been attributed to the inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of 3,4-methylenedioxy-4'-phenylchalcone to various therapeutic targets. Molecular docking studies have revealed potential interactions with enzymes involved in cancer progression, such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). These findings underscore the compound's potential as a lead molecule for developing novel anticancer agents.
The pharmacokinetic profile of 3,4-methylenedioxy-4'-phenylchalcone has also been investigated to assess its bioavailability and metabolic fate. Studies indicate that the compound exhibits moderate absorption in vivo, with metabolites identified through LC-MS/MS analysis. Understanding these parameters is crucial for optimizing drug delivery systems and enhancing therapeutic efficacy.
In conclusion, 3,4-methylenedioxy-4'-phenylchalcone represents a valuable addition to the arsenal of natural product-derived compounds with therapeutic potential. Its unique chemical structure, coupled with its diverse biological activities, positions it as a key player in future drug development efforts. Continued research into its mechanisms of action and translational applications will undoubtedly pave the way for innovative treatments across various therapeutic areas.
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